Methyl 1-ethyl-1H-indole-6-carboxylate
Description
Methyl 1-ethyl-1H-indole-6-carboxylate is an indole-derived compound featuring a methyl ester group at the 6-position and an ethyl substituent at the 1-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. This compound serves as a synthetic intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its structure is characterized by the planar indole aromatic system, with the ethyl and ester groups influencing its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 1-ethylindole-6-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-13-7-6-9-4-5-10(8-11(9)13)12(14)15-2/h4-8H,3H2,1-2H3 |
InChI Key |
LXQWMGQEBLDCJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-1H-indole-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-ethyl-1H-indole.
Esterification: The indole derivative is then subjected to esterification using methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 1-ethyl-1H-indole-6-carboxylic acid.
Reduction: 1
Comparison with Similar Compounds
Physicochemical and Spectral Properties
NMR Spectral Trends
- Methyl Esters : In 1H-NMR, the ester methyl group typically resonates as a singlet at δ 3.8–4.0 ppm (e.g., δ 4.03 ppm in Methyl 1-methyl-β-carboline-3-carboxylate, ).
- Ethyl vs. Methyl Substituents : Ethyl groups show split signals (e.g., δ 1.2–1.5 ppm for CH3 and δ 3.5–4.0 ppm for CH2), whereas methyl groups appear as singlets ().
Melting Points and Solubility
- This compound : Expected to have moderate solubility in organic solvents (e.g., DCM, THF) due to the ethyl group’s lipophilicity.
- Chloro Derivatives : Higher melting points (e.g., >200°C in ) due to increased molecular symmetry and intermolecular halogen bonding.
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